REACTION_SMILES
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[CH2:17]1[CH2:18][O:19][CH2:20][CH2:21][NH:22]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([N+:14](=[O:15])[O-:16])[c:6]([N:8]2[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]2)[cH:7]1.[OH2:23]>>[c:2]1([N:22]2[CH2:17][CH2:18][O:19][CH2:20][CH2:21]2)[cH:3][cH:4][c:5]([N+:14](=[O:15])[O-:16])[c:6]([N:8]2[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Cl)cc1N1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(N2CCOCC2)cc1N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |